
Zaurategrast
Übersicht
Beschreibung
Zaurategrast, auch bekannt als CDP323, ist ein niedermolekulares Prodrug-Antagonist des vaskulären Zell-Adhäsionsmoleküls 1 (VCAM-1), das an Alpha4-Integrine bindet. Es wurde ursprünglich vom britischen biopharmazeutischen Unternehmen Celltech plc entwickelt. (jetzt UCB S.A.) und war ein potenzielles neues Medikament zur oralen Behandlung von Multipler Sklerose .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Zaurategrast beinhaltet die Bildung einer spirocyclischen Struktur und die Einarbeitung einer Naphthyridin-Einheit. Die wichtigsten Schritte umfassen:
- Bildung des spirocyclischen Zwischenprodukts durch eine Cyclisierungsreaktion.
- Einführung der Bromgruppe durch Bromierung.
- Kopplung des spirocyclischen Zwischenprodukts mit einem Naphthyridin-Derivat unter bestimmten Bedingungen zur Bildung des Endprodukts .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound würden wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung effizienter Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungsverfahren wie Kristallisation und Chromatographie .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Zaurategrast durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Molekül vorhandenen funktionellen Gruppen zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Studien oder Anwendungen verwendet werden können .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung für die Untersuchung der Wechselwirkungen von kleinen Molekülen mit Integrinen.
Biologie: Untersucht auf seine Rolle bei der Modulation der Immunzellmigration und seine potenziellen therapeutischen Wirkungen bei Autoimmunerkrankungen.
Medizin: Als Behandlung für Multiple Sklerose untersucht, da es die Bindung von VCAM-1 an Alpha4-Integrine hemmen kann, wodurch die Immunzellmigration und Entzündung verhindert werden.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf Integrin-vermittelte Signalwege abzielen
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Hemmung der Immunzellmigration von Blutgefäßen zu entzündetem Gewebe. Dies wird erreicht, indem die Wechselwirkung zwischen VCAM-1 und Alpha4-Integrinen blockiert wird, die für die Adhäsion und Migration von Immunzellen entscheidend sind. Durch die Verhinderung dieser Wechselwirkung reduziert this compound die Infiltration von Immunzellen und die daraus resultierende Gewebeschädigung, was es zu einem vielversprechenden Kandidaten für die Behandlung von Autoimmunerkrankungen wie Multipler Sklerose macht .
Wissenschaftliche Forschungsanwendungen
Zaurategrast is an ethyl ester prodrug of CT7758, functioning as a carboxylic acid antagonist of the integrin alpha4-beta1 (α4β1), also known as very late antigen 4 (VLA4) . UCB and Biogen Idec were developing CDP323 for the treatment of multiple sclerosis, but its development was stopped in 2009 due to insufficient efficacy data from a Phase II clinical trial .
This compound Applications and Research
Target and Mechanism of Action
this compound targets α4β1 and α4β7 integrins, acting as an antagonist . These integrins are expressed on leukocytes and are involved in immune system and nervous system diseases . The drug works by blocking the interaction of these integrins, which play a role in various inflammatory conditions .
Clinical Trials and Results
Clinical trials have explored the use of this compound in multiple sclerosis .
In Vivo Use and Lymphocyte Count
In a study, multiple sclerosis subjects were treated with different doses of this compound (CDP323) for 28 days . Daily doses of 1000 or 2000 mg of CDP323 led to significant increases in total lymphocyte count and suppressed VCAM-1 binding by reducing unbound very late antigen-4 expression on lymphocytes .
Pharmacokinetics
In experiments with mice, a single oral dose of 500 mg/kg of this compound resulted in an AUC (Area Under the Curve) of 0.5 μg × h/mL in plasma .
Wirkmechanismus
The mechanism of action of Zaurategrast involves the inhibition of immune cell migration from blood vessels to inflamed tissues. This is achieved by blocking the interaction between VCAM-1 and alpha4-integrins, which are crucial for the adhesion and migration of immune cells. By preventing this interaction, this compound reduces immune cell infiltration and subsequent tissue damage, making it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis .
Vergleich Mit ähnlichen Verbindungen
Zaurategrast ähnelt anderen Integrin-Inhibitoren wie Natalizumab, das ebenfalls auf den Alpha4-Integrin-Signalweg abzielt. This compound ist in seiner niedermolekularen Struktur einzigartig, die eine orale Verabreichung ermöglicht, im Gegensatz zu Natalizumab, einem monoklonalen Antikörper, der intravenös verabreicht werden muss .
Liste ähnlicher Verbindungen
Natalizumab: Ein monoklonaler Antikörper, der auf Alpha4-Integrine abzielt.
Vedolizumab: Ein weiterer monoklonaler Antikörper, der auf Alpha4beta7-Integrine abzielt.
Etrolizumab: Ein monoklonaler Antikörper, der auf Beta7-Integrine abzielt
Biologische Aktivität
Zaurategrast, also known as CDP323, is an ethyl ester prodrug of CT7758, which acts as a potent antagonist of the integrin alpha4-beta1 (α4β1) or very late antigen 4 (VLA4). Initially developed for the treatment of multiple sclerosis, its clinical development was discontinued in 2009 due to inadequate efficacy data in phase II trials. Despite its halted development, research into its biological activity continues to reveal significant insights into its pharmacological potential.
This compound functions primarily as an α4-integrin inhibitor , which plays a critical role in the adhesion and migration of lymphocytes. By inhibiting this integrin, this compound reduces the binding of lymphocytes to vascular cell adhesion molecule-1 (VCAM-1), thereby influencing immune responses.
Pharmacokinetics
Research indicates that this compound undergoes significant metabolism after oral administration. The pharmacokinetic profile demonstrates a rapid absorption with maximum plasma concentrations reached within a few hours post-dose. The elimination half-life and area under the curve (AUC) values suggest favorable bioavailability and distribution characteristics for therapeutic applications.
Parameter | Value |
---|---|
Maximum Concentration (Cmax) | Varies by dosage |
Time to Maximum Concentration (Tmax) | 1.5 - 3 hours |
Elimination Half-Life (T1/2) | Approximately 5 hours |
In Vivo Studies
In clinical trials involving multiple sclerosis patients, this compound was administered in various dosages (100 mg to 2000 mg). Notably, higher doses resulted in significant increases in total lymphocyte counts and effectively suppressed VCAM-1 binding by reducing unbound VLA4 expression on lymphocytes .
Antimicrobial and Anti-inflammatory Activity
This compound has shown potential anti-inflammatory properties by modulating immune cell activity. This is particularly relevant in conditions characterized by chronic inflammation. Additionally, preliminary studies indicate that it may possess antimicrobial effects, although further research is required to elucidate these mechanisms fully.
Cytotoxicity and Cancer Research
Recent investigations have explored the cytotoxic effects of this compound on various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted, suggesting a potential role in cancer therapy. For example, studies have demonstrated that this compound can impair key signaling pathways involved in tumor growth .
Clinical Trial Insights
One notable clinical trial randomized multiple sclerosis patients to receive this compound over a 28-day period. Results indicated that dosages of 1000 mg or greater significantly affected lymphocyte dynamics and inflammatory markers, underscoring the drug's immunomodulatory capabilities .
Comparative Studies
In comparative analyses with other integrin inhibitors, this compound exhibited a unique profile concerning its selectivity and potency against α4-integrin. This specificity may confer advantages in therapeutic contexts where modulation of immune cell trafficking is desired.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN4O3/c27-21-22(26(23(21)32)10-2-1-3-11-26)31-20(25(33)34)14-16-4-6-18(7-5-16)30-24-19-15-28-12-8-17(19)9-13-29-24/h4-9,12-13,15,20,31H,1-3,10-11,14H2,(H,29,30)(H,33,34)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHVWHYLKOHLKA-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=C(C2=O)Br)NC(CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)C(=C(C2=O)Br)N[C@@H](CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196547 | |
Record name | Zaurategrast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455264-31-0 | |
Record name | N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455264-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zaurategrast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455264310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zaurategrast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ct-7758 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZAURATEGRAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06A0IC74I3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.